molecular formula C23H19N5 B5305642 N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B5305642
M. Wt: 365.4 g/mol
InChI Key: MWPYXDPQSHBPSZ-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Properties

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-15-7-9-16(10-8-15)22-18-5-3-4-6-19(18)23(27-26-22)25-17-11-12-21-20(13-17)24-14-28(21)2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPYXDPQSHBPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and phthalazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Benzimidazole derivatives: Starting materials for the benzimidazole moiety.

    Phthalic anhydride or phthalic acid derivatives: Precursors for the phthalazine ring.

    Catalysts and solvents: Such as palladium catalysts and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Intercalation into DNA: Disrupting replication or transcription processes.

    Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine derivatives: Compounds with similar core structures but different functional groups.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety but different substituents.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to various positions.

Uniqueness

N-(1-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

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